N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-3-(naphthalen-2-ylsulfonyl)propanamide
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Overview
Description
N~1~-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is a complex organic compound that features a benzothiazole ring substituted with a difluoromethoxy group and a naphthylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzothiazole ring, introduction of the difluoromethoxy group, and the attachment of the naphthylsulfonyl group. Common reagents used in these reactions include difluoromethylating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N~1~-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N~1~-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N1-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy and naphthylsulfonyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide
- N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-3-methylbenzamide
Uniqueness
N~1~-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is unique due to the presence of both difluoromethoxy and naphthylsulfonyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C21H16F2N2O4S2 |
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Molecular Weight |
462.5 g/mol |
IUPAC Name |
N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-3-naphthalen-2-ylsulfonylpropanamide |
InChI |
InChI=1S/C21H16F2N2O4S2/c22-20(23)29-15-6-8-17-18(12-15)30-21(24-17)25-19(26)9-10-31(27,28)16-7-5-13-3-1-2-4-14(13)11-16/h1-8,11-12,20H,9-10H2,(H,24,25,26) |
InChI Key |
QICMIHGIMCRGBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCC(=O)NC3=NC4=C(S3)C=C(C=C4)OC(F)F |
Origin of Product |
United States |
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